(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid
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Description
(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
The research into (E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid and related compounds focuses on their synthesis and structural analysis. These compounds are derived from substituted benzophenones and fluorenone, leading to various derivatives that serve as initial compounds for further synthesis, including 3-hydrazono-3H-furan-2-ones. This exploration reveals the potential of these compounds in creating a range of tautomeric forms with varying orientations of substituents, highlighting their versatility in chemical synthesis (Komarova et al., 2011).
Heterocyclic Compound Synthesis
Significant research has been conducted on the utility of related but-2-enoic acid derivatives for synthesizing novel heterocyclic compounds, particularly those with potential antibacterial activities. By employing these derivatives in reactions with various agents, researchers have been able to synthesize a variety of aroylacrylic acids, pyridazinones, and furanones derivatives. This demonstrates the compound's foundational role in developing new heterocyclic compounds with potential applications in medicinal chemistry (El-Hashash et al., 2015).
Hemostatic Activity
Further investigation into derivatives of 4-oxobut-2-enoic acid has unveiled their potential in influencing the blood coagulation system. By synthesizing specific derivatives and studying their effects on blood coagulation, researchers have identified compounds with high hemostatic activity and low acute toxicity. This highlights a promising avenue for developing new therapeutic agents that could aid in managing bleeding disorders (Pulina et al., 2017).
Analytical and Sensor Applications
The compound's derivatives have also found use in analytical chemistry, particularly in creating complexes that exhibit selective chromogenic and fluorogenic responses to specific ions. This has implications for developing novel sensors and assays that could be used in various scientific and industrial applications, demonstrating the compound's versatility beyond just synthetic chemistry (Hasan et al., 2013).
Properties
IUPAC Name |
(E)-4-[2-[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-17(2,3)12-6-4-11(5-7-12)16(25)18-10-14(22)20-19-13(21)8-9-15(23)24/h4-9H,10H2,1-3H3,(H,18,25)(H,19,21)(H,20,22)(H,23,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMMRUFTGKGXEM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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